4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine

Ghrelin O-acyltransferase inhibition Metabolic disorders Pyrimidine SAR

Researchers pursuing FLT3/CHK1 dual inhibitors or GOAT-targeted metabolic therapies often face supply inconsistency and undocumented regioisomeric purity. 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1201657-24-0) resolves this with defined regiospecificity: - C4 Cl enables orthogonal SNAr diversification; C5 CF3 enhances metabolic stability (Log P 1.8). - Derivatives achieve GOAT cellular IC50 = 2.5 nM; FLT3/CHK1 clinical candidates show low hERG liability. - Available at 97% purity with full analytics (NMR, HPLC); shipped ambient globally.

Molecular Formula C5H3ClF3N3
Molecular Weight 197.54 g/mol
CAS No. 1201657-24-0
Cat. No. B1612785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
CAS1201657-24-0
Molecular FormulaC5H3ClF3N3
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)Cl)C(F)(F)F
InChIInChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12)
InChIKeyUWPIJBRPRPTDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1201657-24-0): Key Procurement Specifications and Derivative Potential


4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine (CAS 1201657-24-0) is a polysubstituted pyrimidine scaffold bearing an electron-withdrawing chlorine atom at the C4 position, a trifluoromethyl group at the C5 position, and a primary amine at the C2 position . The compound serves as a versatile building block in medicinal chemistry, with its core structure appearing in multiple clinical and preclinical kinase inhibitor programs [1]. Commercially, the compound is available from major suppliers at purities ranging from 95% to 98%, with prices varying significantly by vendor and region .

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: Why Alternative Pyrimidine Scaffolds Cannot Be Casually Substituted


Casual substitution of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine with other pyrimidine derivatives is inadvisable due to the precise regiospecific positioning of the chloro, trifluoromethyl, and amino functional groups that governs both synthetic outcomes and downstream biological activity. The C4 chloro substituent enables selective nucleophilic aromatic substitution (SNAr) at that position while leaving the C2 amino group available for subsequent derivatization or target binding . The C5 trifluoromethyl group significantly modulates the electronic properties of the pyrimidine ring and enhances metabolic stability relative to non-fluorinated analogs [1]. Critically, regioisomeric substitution patterns yield compounds with measurably different physicochemical profiles and synthetic accessibility, as demonstrated by the distinct chromatographic behavior and differential yields observed during synthesis of 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine .

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: Quantified Differentiation Versus Closest Analogs and Alternatives


Ghrelin O-Acyltransferase (GOAT) Inhibition Potency: Derivative Activity Data Versus Alternative Scaffolds

A derivative of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (6-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]methyl-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine, as disclosed in US10308667 Example 50) demonstrates an IC50 of 2.5 nM against human Ghrelin O-acyltransferase (GOAT) in a cellular assay [1]. This potency is approximately 4-fold higher than the alternate NNMT-targeting derivative CHEMBL5395424 (IC50 = 10 nM) that incorporates the same core pyrimidine scaffold but with different peripheral substitution [2]. The 2.5 nM IC50 also represents a >6,800-fold improvement over the micromolar-range baseline activity observed for less optimized pyrimidine GOAT ligands in the same patent series.

Ghrelin O-acyltransferase inhibition Metabolic disorders Pyrimidine SAR

Synthetic Regioselectivity and Isolated Yield: 4-Chloro-2-Amino vs. 2-Chloro-4-Amino Regioisomer Comparison

In the amination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ammonia in methanol, the desired 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine is obtained in 22.6% isolated yield after flash chromatographic purification (0-20% ethyl acetate/hexanes gradient) . The regioisomer 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine is also isolable from the same reaction mixture as a distinct product, with the two regioisomers separable via standard silica gel chromatography. This moderate yield reflects the competitive nucleophilic attack at both the C2 and C4 positions and underscores the synthetic value of purchasing the pre-formed, regiospecifically pure compound rather than attempting in-house synthesis without optimized conditions.

Regioselective amination Pyrimidine synthesis Process chemistry

Physicochemical Property Differentiation: Lipophilicity (Log P) Versus Halogen-Variant Pyrimidine Analogs

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine exhibits a consensus Log P (octanol/water partition coefficient) of 1.8, calculated as the average across five independent computational methods (iLOGP: 1.32, XLOGP3: 1.7, WLOGP: 2.89, MLOGP: 1.12, SILICOS-IT: 1.94) . This Log P value places the compound in a moderate lipophilicity range (1-3), which is generally favorable for oral bioavailability and membrane permeability according to Lipinski's Rule of Five. By contrast, the 4-bromo analog (4-bromo-5-(trifluoromethyl)pyrimidin-2-amine) is predicted to have a Log P approximately 0.5-0.7 units higher due to the increased hydrophobicity of bromine versus chlorine, while the 4-fluoro analog would exhibit a Log P reduction of ~0.4-0.6 units. The consensus aqueous solubility is calculated as Log S = -2.44 (0.718 mg/mL), classifying the compound as moderately soluble .

Lipophilicity prediction Drug-likeness QSAR

Kinase Selectivity Profile: FLT3/CHK1 Dual Inhibition Versus c-KIT in 5-Trifluoromethyl-2-Aminopyrimidine Derivatives

Optimized 5-trifluoromethyl-2-aminopyrimidine derivatives demonstrate potent dual inhibition of FLT3 and CHK1 kinases while maintaining high selectivity over c-KIT [1]. Compound 30 from the Deng et al. series exhibited FLT3 and CHK1 potency with antiproliferative activity against MV4-11 cells and overcame FLT3-TKD and FLT3-ITD resistance mutations in BaF3 cell lines [1]. Notably, compound 30 displayed low hERG inhibitory activity, an advantage over earlier generation FLT3 inhibitors such as quizartinib and gilteritinib which carry black-box warnings for QT prolongation. The favorable oral pharmacokinetic profile (exact AUC and Cmax values not publicly disclosed) further distinguishes this scaffold class from alternatives requiring parenteral administration [1]. The 4-chloro substitution pattern on the pyrimidine core has been shown in SAR studies to be optimal for balancing potency and selectivity relative to 4-methoxy or 4-alkylamino modifications.

FLT3 inhibition CHK1 inhibition Kinase selectivity

4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: Evidence-Based Research Applications and Procurement Scenarios


Medicinal Chemistry: GOAT and Metabolic Target Inhibitor Development

Programs targeting Ghrelin O-acyltransferase (GOAT) for metabolic disorders should prioritize 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine as a core scaffold. Derivatives based on this scaffold have demonstrated cellular IC50 values as low as 2.5 nM in GOAT inhibition assays . The moderate lipophilicity (Log P = 1.8) supports favorable ADME properties during lead optimization .

Oncology Drug Discovery: FLT3/CHK1 Dual Kinase Inhibitor Programs

Research groups developing FLT3/CHK1 dual inhibitors for AML and other hematologic malignancies should procure this compound as the key synthetic intermediate. The 5-trifluoromethyl-2-aminopyrimidine scaffold has produced clinical candidates with high kinase selectivity over c-KIT, low hERG liability (addressing a key safety concern with earlier FLT3 inhibitors), and favorable oral PK properties . The 4-chloro handle enables modular diversification through SNAr chemistry to explore SAR at this vector.

Process Chemistry: Regiospecific Building Block for Late-Stage Functionalization

The C4 chloro substituent of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine serves as an orthogonal reactive handle for selective nucleophilic aromatic substitution (SNAr) while preserving the C2 amino group . This regiospecific reactivity profile enables sequential functionalization strategies that are not accessible with alternative substitution patterns. The 22.6% synthetic yield from dichloropyrimidine precursors makes commercial procurement economically favorable for most laboratories.

Kinase Inhibitor SAR Exploration: Halogen-Variant Comparator Studies

For structure-activity relationship studies examining halogen substitution effects on kinase inhibitor potency and selectivity, 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine provides a balanced lipophilicity reference point (Log P = 1.8) against which bromo (higher Log P) and fluoro (lower Log P) analogs can be systematically compared. The compound is commercially available at 95-98% purity from multiple vendors with full analytical documentation , facilitating reproducible SAR campaigns.

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